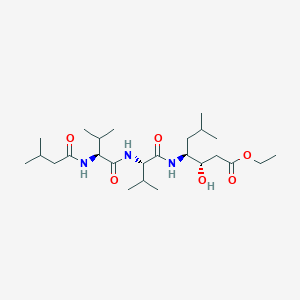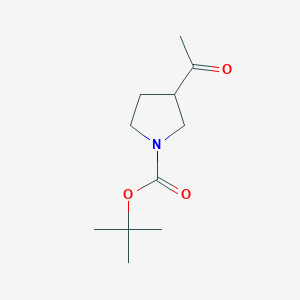![molecular formula C22H29N5O4 B051330 (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid CAS No. 118537-34-1](/img/structure/B51330.png)
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid, also known as BMS-986001, is a synthetic peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. It is a potential treatment for type 2 diabetes and obesity due to its ability to increase insulin secretion and reduce appetite.
Mechanism Of Action
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid binds to and activates the GLP-1 receptor, a G protein-coupled receptor expressed on pancreatic beta cells and other tissues. Activation of the GLP-1 receptor leads to increased insulin secretion, inhibition of glucagon secretion, and reduction of appetite. (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has a longer half-life than endogenous GLP-1 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4).
Biochemical And Physiological Effects
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to have several biochemical and physiological effects in animal models and humans. In animal studies, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to increase insulin secretion, improve glucose tolerance, and reduce body weight. In clinical trials, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to reduce HbA1c levels and body weight in patients with type 2 diabetes. (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has also been shown to have beneficial effects on lipid metabolism and cardiovascular function.
Advantages And Limitations For Lab Experiments
One advantage of (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is its specificity for the GLP-1 receptor, which reduces the risk of off-target effects. Another advantage is its longer half-life compared to endogenous GLP-1, which allows for less frequent dosing. One limitation of (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is its high cost compared to other GLP-1 receptor agonists. Another limitation is the lack of long-term safety data.
Future Directions
For (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid include further clinical trials to evaluate its long-term safety and efficacy in treating type 2 diabetes and obesity. Other potential applications for (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid include the treatment of non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. Future research may also focus on developing more cost-effective methods for synthesizing (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid.
Synthesis Methods
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled stepwise on a solid support using Fmoc chemistry. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity and yield.
Scientific Research Applications
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been extensively studied as a potential treatment for type 2 diabetes and obesity. In preclinical studies, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to increase insulin secretion, improve glucose tolerance, and reduce body weight in animal models of diabetes and obesity. In clinical trials, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to be safe and well-tolerated, with promising results in reducing HbA1c levels and body weight in patients with type 2 diabetes.
properties
CAS RN |
118537-34-1 |
|---|---|
Product Name |
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid |
Molecular Formula |
C22H29N5O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H29N5O4/c23-11-1-2-18(21(30)31)25-19(28)15-8-5-13(6-9-15)3-4-14-7-10-17-16(12-14)20(29)27-22(24)26-17/h5-6,8-9,14,18H,1-4,7,10-12,23H2,(H,25,28)(H,30,31)(H3,24,26,27,29)/t14-,18+/m1/s1 |
InChI Key |
FLERDSAOIKEJCT-KDOFPFPSSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O)C(=O)N=C(N2)N |
SMILES |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O)C(=O)NC(=N2)N |
Canonical SMILES |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O)C(=O)N=C(N2)N |
synonyms |
5,8,10-trideaza-5,6,7,8-tetrahydropteroylornithine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



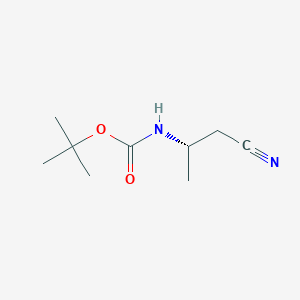
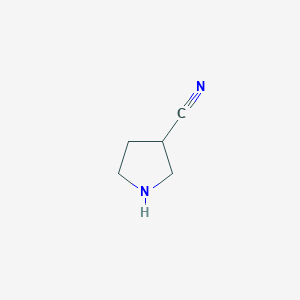
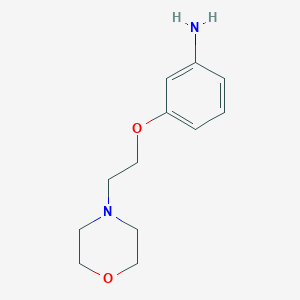

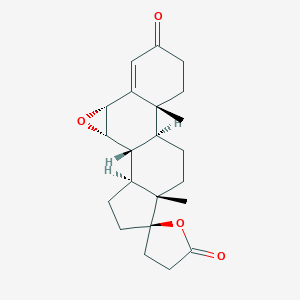
![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)
![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)

